(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide
Description
The compound “(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide” is a structurally complex molecule featuring a benzo[d]thiazole core fused with an indole carboxamide moiety. Key structural elements include:
- (Z)-configuration of the imine bond, which may influence molecular geometry and binding affinity to biological targets.
This compound is hypothesized to exhibit bioactivity due to its resemblance to heterocyclic scaffolds (e.g., triazolo-thiadiazoles, oxadiazoles) known for antimicrobial and antitumor properties .
Properties
IUPAC Name |
N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S2/c1-3-10-23-17-9-8-13(28(2,25)26)11-18(17)27-20(23)22-19(24)15-12-21-16-7-5-4-6-14(15)16/h1,4-9,11-12,21H,10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJXIOXYIOTAGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CNC4=CC=CC=C43)S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide is a complex organic compound characterized by its unique structural features, including a benzo[d]thiazole moiety and various functional groups. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 416.5 g/mol. Its structure includes a methylsulfonyl group, a propynyl substituent, and an indole carboxamide framework, which may influence its biological interactions and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C19H16N2O3S3 |
| Molecular Weight | 416.5 g/mol |
| CAS Number | 896346-52-4 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown promising activity against various bacterial strains, suggesting that the presence of the thiazole ring may enhance this activity due to its ability to interact with microbial targets.
In studies evaluating antimicrobial efficacy, compounds were tested against both Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited superior activity compared to standard antibiotics, indicating their potential as new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. Compounds containing the benzothiazole moiety have been reported to show cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer), PC-3 (prostate cancer), and HCT116 (colon cancer). For example, related compounds were tested using the MTT assay, revealing IC50 values that suggest significant cytotoxicity comparable to established chemotherapeutics like Doxorubicin .
A detailed study on the structure-activity relationship (SAR) indicated that modifications in the functional groups attached to the benzothiazole core could lead to enhanced anticancer activity. The presence of electron-donating groups was particularly noted to increase potency against cancer cells .
While specific mechanisms for this compound are not fully elucidated, it is hypothesized that its biological activity may involve interference with cellular processes such as DNA replication or protein synthesis in microbial and cancer cells. The thiazole ring's ability to form coordination complexes with metal ions could also play a role in its mechanism .
Case Studies and Research Findings
Recent studies have synthesized various derivatives of thiazoles linked with other pharmacophores to evaluate their biological efficacy. For instance:
- Antimicrobial Efficacy : A study reported that novel thiazole derivatives demonstrated significant antimicrobial activity against multiple bacterial strains, with some exhibiting MIC values lower than standard treatments .
- Cytotoxicity Against Cancer Cells : In vitro studies showed that certain thiazole-containing compounds had IC50 values below 10 µM against targeted cancer cell lines, indicating strong potential for further development as anticancer agents .
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. The benzothiazole moiety is known to interact with various biological targets, making it a candidate for developing new antimicrobial agents. In vitro studies have shown promising results against a range of bacterial and fungal strains.
Anticancer Potential
The compound has demonstrated potential anticancer activities through various mechanisms. Thiazole derivatives are often designed to target specific pathways involved in tumor growth and proliferation. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit cell proliferation.
Anti-inflammatory Effects
The structural features of this compound suggest potential anti-inflammatory properties. Compounds containing sulfonamide groups have been reported to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of similar thiazole derivatives against various pathogens. The results indicated that compounds with the benzothiazole core exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative therapeutic agents .
Case Study 2: Anticancer Screening
In another study focusing on the anticancer properties of thiazole derivatives, a series of compounds were synthesized and tested against different cancer cell lines. The results showed that certain derivatives had IC50 values lower than those of established chemotherapeutics, indicating their potential for further development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of bioactive heterocycles. Below is a comparative analysis based on substituents, synthesis, and biological activity:
Key Differences and Implications
Substituent Effects: The methylsulfonyl group in the target compound likely improves solubility and target binding compared to aryl or trichloroethyl groups in analogues . The propynyl group may enable click chemistry or covalent binding, a feature absent in non-alkyne analogues.
Synthetic Efficiency :
- Microwave-assisted synthesis (used for triazolo-thiadiazoles ) reduces reaction times (<30 minutes) versus conventional methods (hours) . The target compound’s synthesis may benefit from similar optimization.
Bioactivity Trends: Triazolo-thiadiazoles with electron-withdrawing groups (e.g., nitro) show enhanced antifungal activity . The methylsulfonyl group in the target compound may mimic this effect.
Research Findings and Data
Spectral Characterization
While spectral data for the target compound are unavailable in the evidence, analogous compounds (e.g., triazolo-thiadiazoles ) were confirmed via:
- 1H-NMR : Aromatic protons at δ 7.2–8.1 ppm, imine protons at δ 8.3–8.5 ppm.
- 13C-NMR : Carbonyl signals at δ 165–170 ppm, thiadiazole carbons at δ 150–155 ppm.
Critical Analysis and Limitations
- Evidence Gaps : Direct data on the target compound’s synthesis or bioactivity are absent in the provided evidence. Comparisons rely on structural extrapolation.
- Stereochemical Considerations : The (Z)-configuration’s impact on activity remains unverified; analogous imine derivatives show configuration-dependent potency .
- Synthetic Challenges : Propynyl groups may complicate stability during microwave-assisted reactions, necessitating tailored conditions.
Q & A
Q. What are the common synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step organic reactions, including:
- Thiazole Core Formation : Cyclization of 2-aminobenzenethiol derivatives under controlled conditions .
- Substituent Introduction : Prop-2-yn-1-yl and methylsulfonyl groups are introduced via alkylation (e.g., propargyl bromide) and sulfonylation (e.g., methanesulfonyl chloride) .
- Purification : Column chromatography or HPLC is used to isolate the target compound, ensuring >95% purity .
Q. Which spectroscopic methods are critical for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups like amide C=O and sulfonyl S=O bonds .
Q. What solubility and stability considerations are relevant for experimental handling?
- Solubility : Moderately soluble in DMSO and DMF but poorly in aqueous buffers; solvent choice impacts biological assay design .
- Stability : Sensitive to prolonged light exposure; store at -20°C under inert atmosphere to prevent degradation .
Q. How are common side reactions during synthesis mitigated?
- Over-Alkylation : Controlled stoichiometry of propargylating agents and low temperatures reduce byproducts .
- Oxidation : Use of antioxidants (e.g., BHT) in sulfonylation steps preserves the thiazole core .
Advanced Research Questions
Q. How can reaction conditions be optimized using Design of Experiments (DoE)?
- Variables : Temperature, solvent polarity, and catalyst concentration are statistically modeled to maximize yield .
- Case Study : A central composite design (CCD) for similar thiazole derivatives improved yields from 45% to 78% by optimizing DMF/water ratios .
Q. What strategies resolve contradictions in reported biological activities of benzo[d]thiazole derivatives?
- Comparative Assays : Parallel testing in isogenic cell lines to isolate target-specific effects .
- Structure-Activity Relationship (SAR) : Systematic substitution of the propargyl group to evaluate activity trends .
Q. How does the methylsulfonyl group influence reactivity and target binding?
- Electron-Withdrawing Effects : Enhances electrophilicity of the thiazole ring, facilitating nucleophilic attack in enzyme inhibition .
- Hydrogen Bonding : Sulfonyl oxygen atoms interact with kinase ATP-binding pockets, as shown in docking studies .
Q. What computational methods predict interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., EGFR) .
- MD Simulations : Assess binding stability over 100-ns trajectories to prioritize derivatives .
Q. How are stereochemical uncertainties in the Z-isomer resolved?
- NOESY NMR : Cross-peaks between the propargyl group and thiazole protons confirm the Z-configuration .
- Chiral HPLC : Separates enantiomers using cellulose-based columns .
Q. What in vitro assays evaluate kinase inhibition potential?
- ATP-Competitive Assays : Measure IC50 values using ADP-Glo™ Kinase Assay kits .
- Western Blotting : Quantify phosphorylation levels of downstream targets (e.g., ERK1/2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
